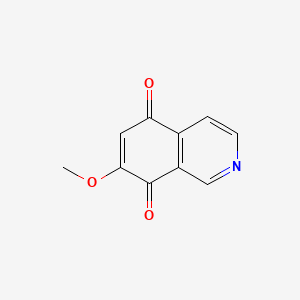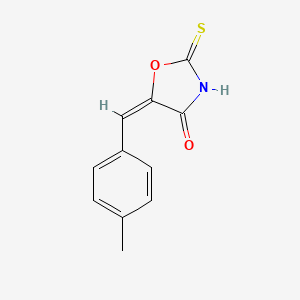
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thioxo group and a benzylidene group attached to an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is performed between 4-methylbenzaldehyde and 2-thioxooxazolidin-4-one in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research indicates potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its potential as an aldose reductase inhibitor suggests that it binds to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzylidene camphor: A widely used UV filter in sunscreens.
Benzylidene camphor derivatives: These compounds share structural similarities and are used in various cosmetic applications.
Uniqueness
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is unique due to its thioxo group, which imparts distinct chemical reactivity and potential biological activity. Unlike other benzylidene derivatives, this compound’s thioxo group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C11H9NO2S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(15)14-9/h2-6H,1H3,(H,12,13,15)/b9-6+ |
InChI-Schlüssel |
FWDUBDXUDYRXRB-RMKNXTFCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


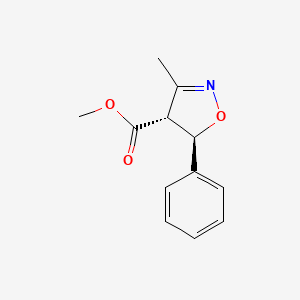
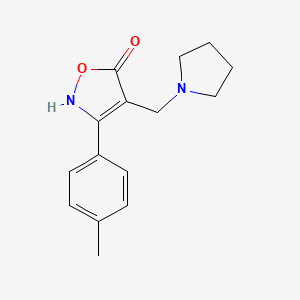


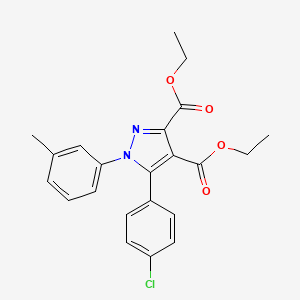
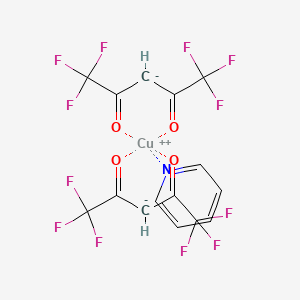
![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

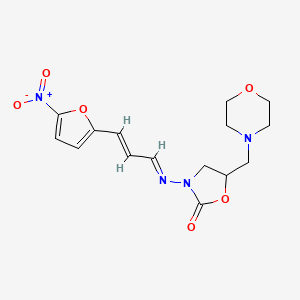
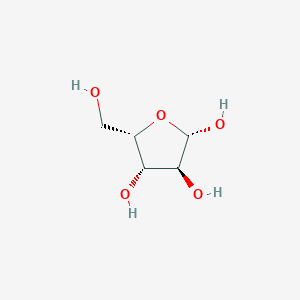
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
